N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with both dimethoxyphenyl and fluorophenyl groups
Properties
Molecular Formula |
C23H23FN4O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H23FN4O2/c1-15-12-22(25-11-10-16-4-9-20(29-2)21(13-16)30-3)28-23(27-15)19(14-26-28)17-5-7-18(24)8-6-17/h4-9,12-14,25H,10-11H2,1-3H3 |
InChI Key |
JJJOKNIGXHDIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halides, organometallic reagents, and various catalysts to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates the following pharmacological effects:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. It operates through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary evidence suggests that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- CYP450 Inhibition : The compound may interact with cytochrome P450 enzymes, which are essential for drug metabolism, suggesting implications for drug-drug interactions.
Structure-Activity Relationship (SAR)
Understanding how different structural components influence biological activity is crucial for optimizing therapeutic efficacy. The following table summarizes key findings from SAR studies:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Dimethoxyphenyl | Increased selectivity for cancer cells |
| 4 | Fluorophenyl | Enhanced lipophilicity and solubility |
| 5 | Methyl | Improved metabolic stability |
Case Study 1: Anticancer Efficacy
A study involving xenograft models demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine significantly inhibited tumor growth. The modifications at the 3 and 4 positions were found to enhance anticancer potency.
Case Study 2: Anti-inflammatory Potential
In vitro assays indicated that this compound reduced levels of pro-inflammatory cytokines. This suggests its potential application in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but differs in its core structure and other substituents.
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Similar core structure but lacks the dimethoxyphenyl group.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Similar structure with a chlorine substituent instead of fluorine.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific combination of substituents, which confer unique chemical and biological properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological properties. The presence of both dimethoxyphenyl and fluorophenyl groups enhances its pharmacological potential.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 445.51 g/mol |
| InChI | InChI=1S/C22H24FN3O4S |
| SMILES | COc1ccc(CCN(C)CCCCl)cc1OC |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and L929 cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Kinase Activity : The compound may inhibit key kinases that are crucial for cancer cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from dividing.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in HeLa cells | |
| Kinase Inhibition | Reduced cell proliferation | |
| Apoptosis Induction | Increased apoptotic markers |
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the molecular mechanisms behind the observed anticancer effects. The study revealed that the compound effectively induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
